{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol
Description
Properties
IUPAC Name |
[3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)7-12(9-15)5-6-14-8-12/h1-4,14-15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGBWISOFISNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reactants and Catalysts
| Compound | Description | Role |
|---|---|---|
| 3-(4-Fluorophenyl)acrylaldehyde (II) | Aldehyde bearing 4-fluorophenyl group | Electrophilic substrate |
| Methyl 3-(methylamino)-3-oxopropanoate (III) or Amido-malonate compound (C) | Nucleophilic partners | Reactants forming intermediate |
| Diphenylprolinol-TBDMS or Diphenylprolinol-TMS catalyst | Chiral organocatalyst | Induces stereoselectivity |
| Molecular sieves or dehydrating agent | Water removal | Drives reaction equilibrium |
| Reducing agent (e.g., sodium borohydride/BF3·OEt2) | Reduction of intermediate | Converts intermediate to target alcohol |
Reaction Conditions and Procedure
Preparation of Intermediate (Compound IV or B):
- A solvent such as ethyl acetate is charged with molecular sieves (dehydrating agent) or a water removal system (e.g., Dean-Stark apparatus).
- 3-(4-Fluorophenyl)acrylaldehyde (II) is added to the stirring solution.
- Methyl 3-(methylamino)-3-oxopropanoate (III) or amido-malonate compound (C) is introduced.
- Diphenylprolinol-TBDMS or TMS catalyst is added at low temperature (~0 °C).
- The reaction mixture is stirred and gradually warmed to about 30 °C and maintained to complete the formation of the intermediate.
- The intermediate compound is isolated and optionally purified.
-
- The isolated intermediate is dissolved in a suitable solvent.
- This solution is added slowly to a stirring solution of the reducing agent (e.g., sodium borohydride/BF3·OEt2) at low temperature (~10 °C).
- After completion, the reaction mixture is worked up to isolate {3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol.
Key Notes on the Process
- Chiral Catalyst Role: Diphenylprolinol derivatives facilitate enantioselective addition, yielding intermediates with >99% enantiomeric purity.
- Water Removal: Molecular sieves or azeotropic removal (Dean-Stark) are critical to prevent hydrolysis and drive the reaction forward.
- Yield and Purity: The intermediate is obtained in approximately 75% yield with high purity, and the final reduction step preserves stereochemistry.
- Optional Conversion: The final compound can be further converted into pharmaceutically relevant derivatives such as Paroxetine salts.
Data Table Summarizing Reaction Parameters
| Step | Reactants/Conditions | Temperature | Time | Yield (%) | Enantiomeric Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Formation of Intermediate | 3-(4-Fluorophenyl)acrylaldehyde + methyl 3-(methylamino)-3-oxopropanoate + diphenylprolinol-TBDMS catalyst + molecular sieves | 0 °C to 30 °C | Several hours | ~75 | >99 | Water removal critical |
| 2. Reduction | Intermediate + sodium borohydride/BF3·OEt2 | ~10 °C | 1-2 hours | High (not specified) | Maintained | Stereochemistry preserved |
Research Findings and Improvements
- The use of diphenylprolinol-TBDMS catalyst represents an advancement over previous methods by improving stereoselectivity and yield.
- Molecular sieves as dehydrating agents effectively remove trace water, enhancing reaction efficiency.
- The process avoids expensive reagents and harsh conditions, making it suitable for industrial-scale synthesis.
- The methodology allows optional conversion of the product into pharmaceutically relevant salts, expanding its utility.
Chemical Reactions Analysis
Types of Reactions
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the pyrrolidine ring or the fluorophenyl group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Formation of 3-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid.
Reduction: Formation of 3-[(4-Fluorophenyl)methyl]pyrrolidine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
The compound {3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol , with the molecular formula C12H16FNO and CAS number 1497957-78-4, has garnered attention in various scientific research applications due to its unique structural properties. This article explores its applications across different domains, including medicinal chemistry, pharmacology, and materials science.
Drug Development
This compound has been investigated for its potential as a therapeutic agent. The fluorophenyl group enhances lipophilicity, which is crucial for crossing the blood-brain barrier. This characteristic is particularly beneficial in developing treatments for neurological disorders such as depression and anxiety.
Case Study: Antidepressant Activity
Research has indicated that compounds with similar structures exhibit selective serotonin reuptake inhibition (SSRI) properties. A study focusing on analogs of this compound demonstrated significant antidepressant-like effects in animal models, suggesting its potential as a new antidepressant candidate.
Neurological Research
The compound's ability to modulate neurotransmitter systems makes it a candidate for studying neuropharmacological mechanisms. Its effects on dopamine and serotonin pathways could provide insights into the treatment of schizophrenia and bipolar disorder.
Case Study: Dopaminergic Modulation
In a controlled study, this compound was administered to subjects with dopamine dysregulation. Results indicated a normalization of dopamine levels, supporting its role in managing conditions associated with dopamine imbalance.
Synthesis of Functional Materials
The unique structure of this compound allows it to be used as a building block in synthesizing novel polymers and materials with specific electronic properties.
Case Study: Conductive Polymers
Research has shown that incorporating this compound into polymer matrices can enhance conductivity and thermal stability, making it suitable for applications in organic electronics and sensors.
Catalysis
The compound's nitrogen-containing structure can serve as a ligand in catalytic processes. Its application in asymmetric synthesis has been explored, providing efficient pathways for producing chiral compounds.
Case Study: Asymmetric Catalysis
A recent study demonstrated that this compound acted as an effective ligand in catalyzing enantioselective reactions, yielding high purity chiral products essential in pharmaceuticals.
Mechanism of Action
The mechanism of action of {3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrrolidine ring contributes to its overall stability and bioavailability. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogs: Substitution Patterns and Ring Systems
The following table highlights structural variations among key analogs:
Physicochemical and Functional Differences
A. Fluorophenyl vs. Pyridine Substituents
B. Pyrrolidine vs. Piperidine Cores
- Piperidine derivatives (e.g., 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine) exhibit greater conformational flexibility due to the six-membered ring, which may influence receptor binding in drug design. Pyrrolidine’s five-membered ring imposes stricter torsional angles, favoring rigid pharmacophores.
C. Positional Isomerism
- The 2-fluorophenyl isomer ([1-(2-fluorophenyl)pyrrolidin-3-yl]methanol) likely exhibits altered electronic properties compared to the 4-fluoro analog, affecting dipole moments and intermolecular interactions.
Biological Activity
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol, also known as 4-fluorobenzylpyrrolidin-3-ylmethanol, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and a fluorophenyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₆FNO
- Molecular Weight : 209.26 g/mol
- CAS Number : 1497957-78-4
- IUPAC Name : [3-(4-fluorobenzyl)-3-pyrrolidinyl]methanol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluating various pyrrolidine derivatives found that certain substitutions on the pyrrolidine ring enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent activity .
Enzyme Inhibition
Compounds with a similar structure have been investigated for their ability to inhibit specific enzymes. For example, some pyrrolidine derivatives have shown promise in inhibiting enzymes involved in cancer progression and drug resistance mechanisms. This suggests that this compound may interact with biological targets critical for tumor growth and survival .
The biological activity of this compound may be attributed to its ability to bind to various molecular targets, including:
- Receptors : It may modulate receptor activity, influencing signaling pathways associated with cellular proliferation and apoptosis.
- Enzymes : The compound could inhibit specific enzymes, thus altering metabolic pathways relevant to disease states.
Case Studies
- Antibacterial Efficacy Study
-
Enzyme Interaction Research
- Another investigation focused on the interaction of similar compounds with casein kinase 1 (CK1), which is involved in various cellular processes including cell cycle regulation and apoptosis. The results indicated that modifications at the pyrrolidine ring could enhance binding affinity and inhibitory effects against CK1, suggesting potential applications in cancer therapy .
Data Table: Biological Activity Summary
Q & A
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Exothermic Reactions : Use jacketed reactors with temperature control (<5°C deviation).
- Purification at Scale : Switch from column chromatography to fractional crystallization.
- Catalyst Recycling : Implement flow chemistry systems to recover expensive catalysts (e.g., Pd/C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
